REACTION_SMILES
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[CH2:1]([Li:2])[CH2:3][CH2:4][CH3:5].[CH2:30]([O:31][CH2:32][CH3:33])[CH3:34].[CH3:24][CH2:25][CH2:26][CH2:27][CH2:28][CH3:29].[Cl:17][C:18](=[O:19])[O:20][CH2:21][CH3:22].[Cl:6][c:7]1[cH:8][c:9]2[c:10]([s:11][cH:12][c:13]2[CH3:14])[cH:15][cH:16]1.[OH2:23]>>[Cl:6][c:7]1[cH:8][c:9]2[c:10]([s:11][c:12]([C:18](=[O:19])[O:20][CH2:21][CH3:22])[c:13]2[CH3:14])[cH:15][cH:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1csc2ccc(Cl)cc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CCOC(=O)c1sc2ccc(Cl)cc2c1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |